Benzyl 2-hydroxy-3-oxopentanoate
Description
Benzyl 2-hydroxy-3-oxopentanoate is an ester derivative characterized by a benzyl group attached to a pentanoate chain featuring hydroxyl (-OH) and oxo (=O) functional groups at positions 2 and 3, respectively. The hydroxyl and oxo groups may influence its reactivity, solubility, and biological activity compared to simpler benzoate esters .
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
benzyl 2-hydroxy-3-oxopentanoate |
InChI |
InChI=1S/C12H14O4/c1-2-10(13)11(14)12(15)16-8-9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3 |
InChI Key |
KIAMTPLJHWXRDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-hydroxy-3-oxopentanoate typically involves the esterification of 2-hydroxy-3-oxopentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar esterification process. the reaction conditions are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques. The choice of solvents and catalysts may also be adjusted to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-hydroxy-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl 2-hydroxy-3-oxopentanoic acid or benzyl 2-oxo-3-pentanoic acid.
Reduction: Benzyl 2-hydroxy-3-pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-hydroxy-3-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-hydroxy-3-oxopentanoate involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of specific enzymes. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Benzyl 2-hydroxy-3-oxopentanoate shares a benzyl ester backbone with compounds like benzyl benzoate (BB) and methyl benzoate but differs in substituents and chain length. Key structural analogs from the evidence include:
Pharmacological and Therapeutic Profiles
- Benzyl benzoate (BB) : Demonstrates 87% efficacy in scabies treatment, though it may cause transient burning in 24% of patients . Its mechanism involves direct acaricidal activity.
Physicochemical Properties
- Solubility: The hydroxyl group in this compound may improve water solubility relative to BB, which is lipophilic and used topically .
- Stability: The oxo group could predispose the compound to keto-enol tautomerism, affecting its stability under acidic or basic conditions .
Research Findings and Implications
- BB’s Efficacy : highlights BB’s superiority over permethrin in scabies treatment, emphasizing the role of ester functionality in acaricidal activity .
- Synthetic Flexibility: Methods in –3 demonstrate the feasibility of synthesizing complex esters with amino and oxo groups, suggesting analogous routes for this compound .
- Regulatory Context: Benzoate esters like methyl and isopropyl benzoate are widely regulated for safety, indicating a framework for future evaluations of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
